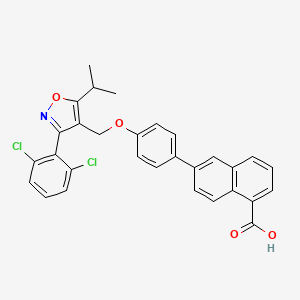

1-Naphthalenecarboxylic acid, 6-(4-((3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl)methoxy)phenyl)-

Descripción general

Descripción

GSK-8062 es un compuesto químico conocido por su papel como agonista del receptor X farnesoide (FXR) . El receptor X farnesoide es un receptor nuclear involucrado en la regulación del metabolismo de los ácidos biliares, los lípidos y la glucosa. GSK-8062 tiene una fórmula molecular de C30H23Cl2NO4 y un peso molecular de 532,41 g/mol .

Métodos De Preparación

La preparación de GSK-8062 implica varias rutas sintéticas y condiciones de reacción. Un método común incluye la disolución del fármaco en dimetilsulfóxido (DMSO) para crear una concentración de licor madre de 40 mg/mL . El método de preparación para la fórmula in vivo implica mezclar DMSO con polietilenglicol 300 (PEG300), Tween 80 y agua destilada (ddH2O) en proporciones específicas . Los métodos de producción industrial para GSK-8062 no están ampliamente documentados, pero probablemente involucran rutas sintéticas similares con condiciones optimizadas para la producción a gran escala.

Análisis De Reacciones Químicas

GSK-8062 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de GSK-8062, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of naphthalenecarboxylic acids exhibit significant anticancer properties. Studies have shown that compounds similar to 1-naphthalenecarboxylic acid can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, the incorporation of isoxazole moieties has been linked to enhanced biological activity against specific cancer types .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Research has shown that certain naphthalene derivatives possess inhibitory effects against a range of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Some studies have indicated that naphthalene derivatives can exhibit anti-inflammatory effects. By modulating inflammatory pathways, these compounds may provide therapeutic benefits in treating inflammatory diseases .

Agrochemicals

Pesticide Development

Naphthalenecarboxylic acids are being explored as potential components in pesticide formulations. Their ability to disrupt biological processes in pests makes them suitable candidates for developing novel agrochemicals that are effective yet environmentally friendly .

Herbicide Applications

Research has suggested that compounds related to 1-naphthalenecarboxylic acid can be utilized as herbicides. Their selective toxicity toward certain plants can aid in the management of agricultural weeds without harming crops .

Materials Science

Polymer Synthesis

The unique structural properties of 1-naphthalenecarboxylic acid allow it to be used as a precursor in synthesizing advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for various industrial applications .

Nanomaterials

Recent advancements have seen the use of naphthalene derivatives in the synthesis of nanomaterials. These materials can exhibit unique optical and electronic properties, which are beneficial for applications in electronics and photonics .

Analytical Chemistry

Chromatographic Applications

1-Naphthalenecarboxylic acid is frequently employed as a standard compound in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its well-defined chemical properties make it an excellent reference for quantifying other compounds in complex mixtures .

Spectroscopic Studies

The compound's distinct spectral characteristics allow it to be used in spectroscopic studies, aiding in the identification and quantification of various analytes. Its use in fluorescence spectroscopy has been particularly noted for enhancing detection sensitivity .

Mecanismo De Acción

GSK-8062 ejerce sus efectos uniéndose y activando el receptor X farnesoide . Esta activación conduce a la regulación de varias vías metabólicas, incluida la síntesis de ácidos biliares, el metabolismo de los lípidos y la homeostasis de la glucosa. Los objetivos moleculares de GSK-8062 incluyen genes involucrados en estas vías, como los que codifican enzimas y transportadores . La activación del receptor X farnesoide por GSK-8062 finalmente da como resultado cambios en la expresión génica y los procesos metabólicos .

Comparación Con Compuestos Similares

GSK-8062 es único en su alta afinidad y especificidad por el receptor X farnesoide . Los compuestos similares incluyen otros agonistas del receptor X farnesoide, como el ácido obeticólico y GW4064 . En comparación con estos compuestos, GSK-8062 tiene propiedades químicas distintas y puede exhibir diferentes perfiles farmacocinéticos y farmacodinámicos . La singularidad de GSK-8062 radica en su estructura molecular específica y su potencial para aplicaciones terapéuticas en trastornos metabólicos .

Actividad Biológica

1-Naphthalenecarboxylic acid, particularly its derivatives, has garnered attention in pharmacological research due to its diverse biological activities. The compound in focus, 1-Naphthalenecarboxylic acid, 6-(4-((3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl)methoxy)phenyl)- , is a complex structure that may exhibit anti-inflammatory, immunosuppressive, and potential anticancer properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight: 412.52 g/mol

- CAS Number: Not specified in the search results but related to naphthalene derivatives.

- IUPAC Name: 1-Naphthalenecarboxylic acid derivative with specific substitutions.

Anti-inflammatory and Immunosuppressive Effects

Research indicates that derivatives of naphthalene-based compounds demonstrate significant anti-inflammatory and immunosuppressive activities. Specifically, compounds similar to the one studied have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in vitro. The mechanism involves the modulation of immune cell responses, particularly in peripheral blood mononuclear cells (PBMCs) .

Table 1: Inhibitory Concentrations of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 50 | IL-1β inhibition |

| Compound B | 30 | TNFα inhibition |

| 1-Naphthalenecarboxylic acid derivative | Not specified | Modulation of cytokine production |

Enzyme Inhibition Studies

The compound has been subjected to enzyme inhibition assays, particularly focusing on lactate dehydrogenase (LDH) activity. Studies show that naphthalene derivatives can selectively inhibit LDH enzymes associated with certain pathogens while exhibiting minimal effects on human LDH . This selectivity is promising for therapeutic applications against diseases like malaria and babesiosis.

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| DBHCA | rBmLDH | 84.83 | 2.6 |

| DHNA | rBmLDH | 85.65 | 22.1 |

Anticancer Potential

The potential anticancer properties of naphthalene derivatives have also been explored. The inhibition of ERK1/2 kinases by structurally related compounds suggests a pathway through which these compounds may exert anticancer effects .

Study on Cytotoxicity

In vitro studies have demonstrated that certain naphthalene-based compounds possess cytotoxic effects against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window. For instance, cytotoxicity tests showed a significant difference in selectivity indices between cancerous and non-cancerous cell lines.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies indicate that the compound binds effectively to LDH enzymes, suggesting its potential as a lead compound for drug development targeting metabolic pathways in pathogens .

Propiedades

Número CAS |

943549-47-1 |

|---|---|

Fórmula molecular |

C30H23Cl2NO4 |

Peso molecular |

532.4 g/mol |

Nombre IUPAC |

6-[4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C30H23Cl2NO4/c1-17(2)29-24(28(33-37-29)27-25(31)7-4-8-26(27)32)16-36-21-12-9-18(10-13-21)19-11-14-22-20(15-19)5-3-6-23(22)30(34)35/h3-15,17H,16H2,1-2H3,(H,34,35) |

Clave InChI |

TUOXXRMLFZBSTB-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)C(=CC=C5)C(=O)O |

SMILES canónico |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)C(=CC=C5)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GSK-8062; GSK 8062; GSK8062. |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.